Ser-Asn
Overview
Description
Serine-Asparagine, commonly referred to as Ser-Asn, is a dipeptide composed of the amino acids serine and asparagine. Serine is known for its hydroxyl group, which makes it polar and capable of forming hydrogen bonds. Asparagine, on the other hand, contains an amide group, making it polar and a good hydrogen bond former. Both amino acids play crucial roles in protein structure and function .
Mechanism of Action
Target of Action
Serine-Asparagine (Ser-Asn) is a dipeptide composed of the amino acids serine and asparagineIt’s known that serine and asparagine play crucial roles in protein synthesis and structure, serving as building blocks for polypeptides .
Mode of Action
The interaction of this compound with its targets involves the formation of peptide bonds during protein synthesis. The carboxyl group of one amino acid (serine or asparagine) reacts with the amino group of another amino acid (asparagine or serine), releasing a molecule of water and forming a peptide bond . This process is fundamental to the formation of proteins, which are essential for numerous cellular functions .
Biochemical Pathways
This compound participates in numerous biochemical pathways due to the versatile roles of serine and asparagine. For instance, serine is involved in the synthesis of proteins, nucleotides, and other amino acids. It also plays a role in the regulation of the immune system and inflammation . Asparagine, on the other hand, is involved in the synthesis of proteins, as well as in the metabolic control of cell functions and development .
Pharmacokinetics
As a dipeptide, this compound is likely to be rapidly absorbed in the gut, distributed throughout the body, metabolized into its constituent amino acids, and excreted via the kidneys .
Result of Action
The molecular and cellular effects of this compound’s action are diverse due to the wide range of functions of serine and asparagine. These effects include the synthesis of proteins, regulation of cellular functions, and participation in various metabolic processes .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other molecules can affect the stability of this compound and its ability to participate in biochemical reactions . Additionally, genetic factors can influence how this compound is metabolized and used by the body .
Biochemical Analysis
Biochemical Properties
Serine-Asparagine (Ser-Asn) participates in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions involves oligosaccharyltransferase, an enzyme that catalyzes the transfer of oligosaccharides to asparagine residues in proteins . This interaction is essential for the glycosylation process, which is crucial for protein folding and stability. Additionally, this compound can interact with short-chain dehydrogenases/reductases, influencing their cofactor preferences and catalytic activities .
Cellular Effects
Serine-Asparagine (this compound) affects various types of cells and cellular processes. It influences cell signaling pathways, gene expression, and cellular metabolism. For instance, the glycosylation of asparagine residues by this compound is vital for proper protein function and cellular communication . This modification can impact cell surface receptors, altering their signaling capabilities and affecting downstream pathways. Furthermore, this compound can modulate gene expression by influencing transcription factors and other regulatory proteins.
Molecular Mechanism
The molecular mechanism of Serine-Asparagine (this compound) involves several key interactions at the molecular level. This compound binds to oligosaccharyltransferase, facilitating the transfer of oligosaccharides to asparagine residues in proteins . This binding interaction is crucial for the glycosylation process, which affects protein folding, stability, and function. Additionally, this compound can inhibit or activate enzymes such as short-chain dehydrogenases/reductases, altering their catalytic activities and cofactor preferences .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Serine-Asparagine (this compound) can change over time. The stability and degradation of this compound are important factors to consider. Studies have shown that this compound remains stable under certain conditions but can degrade over time, affecting its long-term impact on cellular function . In vitro and in vivo studies have demonstrated that prolonged exposure to this compound can lead to changes in cellular processes, including alterations in protein glycosylation and enzyme activities.
Dosage Effects in Animal Models
The effects of Serine-Asparagine (this compound) vary with different dosages in animal models. At low doses, this compound can enhance protein glycosylation and improve cellular function. At high doses, this compound may exhibit toxic or adverse effects, such as disrupting cellular metabolism and causing oxidative stress . Threshold effects have been observed, indicating that there is an optimal dosage range for achieving beneficial effects without inducing toxicity.
Metabolic Pathways
Serine-Asparagine (this compound) is involved in several metabolic pathways. It interacts with enzymes and cofactors that regulate metabolic flux and metabolite levels. For example, this compound participates in the glycosylation pathway, where it serves as a substrate for oligosaccharyltransferase . This interaction is crucial for the biosynthesis of glycoproteins, which are essential for various cellular functions. Additionally, this compound can influence the activity of short-chain dehydrogenases/reductases, affecting metabolic processes such as energy production and detoxification .
Transport and Distribution
Within cells and tissues, Serine-Asparagine (this compound) is transported and distributed through specific transporters and binding proteins. These transporters facilitate the movement of this compound across cellular membranes, ensuring its proper localization and accumulation . The distribution of this compound can impact its activity and function, as it needs to reach specific cellular compartments to exert its effects.
Subcellular Localization
The subcellular localization of Serine-Asparagine (this compound) is critical for its activity and function. This compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . For instance, the glycosylation of asparagine residues by this compound occurs in the endoplasmic reticulum and Golgi apparatus, where oligosaccharyltransferase is localized. This localization is essential for the proper glycosylation of proteins and their subsequent transport to other cellular compartments.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ser-Asn typically involves the coupling of serine and asparagine through peptide bond formation. This can be achieved using standard peptide synthesis techniques such as solid-phase peptide synthesis (SPPS). In SPPS, the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions often involve the use of coupling reagents like dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond.
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific enzymes catalyze the formation of the peptide bond between serine and asparagine. This method is advantageous due to its high specificity and efficiency. Additionally, fermentation processes using genetically engineered microorganisms can be employed to produce this compound on a large scale .
Chemical Reactions Analysis
Types of Reactions
Ser-Asn can undergo various chemical reactions, including:
Oxidation: The hydroxyl group of serine can be oxidized to form a ketone or aldehyde.
Reduction: The amide group of asparagine can be reduced to form an amine.
Substitution: The hydroxyl group of serine can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) can be used under acidic or basic conditions.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles like halides or alkoxides can be used in the presence of a suitable leaving group.
Major Products Formed
Oxidation: Oxidized serine derivatives such as serine aldehyde.
Reduction: Reduced asparagine derivatives such as asparagine amine.
Substitution: Substituted serine derivatives depending on the nucleophile used .
Scientific Research Applications
Ser-Asn has a wide range of applications in scientific research, including:
Chemistry: Used as a model compound in studying peptide bond formation and hydrolysis.
Biology: Plays a role in protein structure and function studies, particularly in understanding hydrogen bonding and protein folding.
Medicine: Investigated for its potential therapeutic effects, including its role in modulating immune responses and as a component in peptide-based drugs.
Industry: Utilized in the production of bioactive peptides for cosmetics and pharmaceuticals .
Comparison with Similar Compounds
Similar Compounds
Serine-Threonine (Ser-Thr): Both serine and threonine have hydroxyl groups, making them similar in terms of hydrogen bonding capabilities.
Asparagine-Glutamine (Asn-Gln): Both asparagine and glutamine have amide groups, making them similar in terms of hydrogen bonding and polarity.
Uniqueness of Ser-Asn
This compound is unique due to the combination of serine’s hydroxyl group and asparagine’s amide group, allowing it to participate in a wider range of biochemical interactions compared to other dipeptides. This unique combination makes this compound particularly valuable in studies related to protein structure and function .
Properties
IUPAC Name |
(2S)-4-amino-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-4-oxobutanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O5/c8-3(2-11)6(13)10-4(7(14)15)1-5(9)12/h3-4,11H,1-2,8H2,(H2,9,12)(H,10,13)(H,14,15)/t3-,4-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LTFSLKWFMWZEBD-IMJSIDKUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(=O)O)NC(=O)C(CO)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C([C@@H](C(=O)O)NC(=O)[C@H](CO)N)C(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90426795 | |
Record name | L-Asparagine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Serylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
CAS No. |
81466-41-3 | |
Record name | L-Asparagine, L-seryl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90426795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Serylasparagine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029034 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
ANone: The specific interactions and downstream effects of Ser-Asn are highly context-dependent, meaning they vary based on the larger protein or peptide it is part of. Here are a few examples from the provided research:
- Immunological activity: The this compound sequence is found within the N-terminal region of the lipoprotein from Escherichia coli. Synthetic lipopeptides mimicking this region, such as Pam3Cys-Ser-Ser-Asn-Ala (TPP) [, , ], can stimulate B-lymphocytes and macrophages, exhibiting potent immunoadjuvant properties [, ]. This suggests this compound may play a role in immune recognition and activation.
- Peroxisomal targeting: The C-terminal tripeptide this compound-Leu (SNL) in human D-aspartate oxidase functions as a peroxisomal targeting signal (PTS1) []. This signal interacts with the PTS1-binding protein, peroxin protein 5 (PEX5p), directing the enzyme to the peroxisome [].
- Protein-protein interactions: In the inwardly rectifying potassium channel Kir4.1, the C-terminal this compound-Val motif interacts with the anchoring protein PSD-95/SAP90 []. This interaction leads to the clustering and enhanced activity of the channel [].
ANone: The provided research focuses on the biological and biochemical properties of this compound within larger peptides and proteins. Data specifically regarding its material compatibility and stability as an isolated dipeptide are not discussed.
ANone: Serine and asparagine, as individual amino acids, do not possess inherent catalytic activity. Within the context of enzyme active sites, serine can act as a nucleophile, but this is highly dependent on the surrounding amino acid environment. The provided research does not describe any specific catalytic properties or applications directly attributed to the this compound dipeptide itself.
ANone: The research provides examples of how modifications near this compound influence biological activity:
- Peroxisomal targeting: Replacing lysine with asparagine in the PTS1 signal Ser-Lys-Leu of rat hydratase-dehydrogenase (creating this compound-Leu) abolishes its ability to target proteins to peroxisomes []. This indicates a high degree of specificity for lysine at that position.
- Immunological activity: Lipopeptides containing the sequence Pam3Adh-Ser-Ser-Asn-Ala, where Pam3Adh represents the lipoamino acid 2-(palmitoylamino)-6,7-bis(palmitoyloxy) heptanoic acid, show varying stimulatory activities on murine splenocytes depending on the stereochemistry of Pam3Adh []. The (2S,6S) and (2R,6S) isomers, both with S-configuration at C-6, exhibit greater activity than their (2S,6R) and (2R,6R) counterparts with R-configuration at C-6, demonstrating the importance of stereochemistry in this context [].
A: While the provided research doesn't delve into specific applications, studying the this compound motif in biological systems offers cross-disciplinary opportunities. * Immunology & Material Science: Understanding the structural basis for the immunostimulatory activity of this compound containing lipopeptides could contribute to the development of novel vaccine adjuvants and immunotherapies [, , , ]. This requires collaboration between immunologists, chemists, and material scientists. * Cell Biology & Pharmacology: Characterizing the interactions of this compound within protein sequences like the PTS1 signal and ion channel binding motifs can inform drug design efforts [, ]. Researchers in cell biology, biochemistry, and pharmacology would need to collaborate to develop drugs that can target these interactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.